Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate
Description
Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-methylphenyl substituent at the 4-position and a propanoylamino group at the 2-position of the thiophene ring. The ethyl carboxylate moiety at position 3 enhances solubility and modulates electronic properties. This compound belongs to a broader class of thiophene-3-carboxylates, which are studied for their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-14(19)18-16-15(17(20)21-5-2)13(10-22-16)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGQDPMPJCUEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The propanoylamino group is introduced by reacting the intermediate product with propanoyl chloride and ammonia or an amine under suitable conditions.
Esterification: Finally, the ethyl ester group is introduced through esterification of the carboxylic acid derivative using ethanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group or to reduce the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids, solvents like dichloromethane.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-methylphenyl group in the target compound is substituted with different aryl groups in analogs, influencing electronic and steric properties:
Key Observations :
Substituent Variations at Position 2
The propanoylamino group (-NHCOCH₂CH₃) in the target compound is replaced with bulkier or more polar groups in analogs:
Key Observations :
- Bulky substituents (e.g., benzamido in , quinolinyl in ) may reduce metabolic clearance but improve target specificity.
- Polar groups (e.g., cyanoacetyl in ) enhance water solubility but may limit membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
